molecular formula C20H24FN3O B2456006 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 906160-21-2

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2456006
CAS No.: 906160-21-2
M. Wt: 341.43
InChI Key: LNAXBYJNIHDLFL-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent coupling with benzamide. Common reagents used in these reactions include fluorobenzene, methylpiperazine, and benzoyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide would depend on its specific biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
  • N-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
  • N-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Uniqueness

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered binding affinity to biological targets.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-23-11-13-24(14-12-23)19(16-7-9-18(21)10-8-16)15-22-20(25)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAXBYJNIHDLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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